

Clozapine-d8: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Clozapine-d8

Cat. No.: B602445

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An in-depth examination of the synthesis, chemical structure, and analytical applications of the deuterated antipsychotic agent, **Clozapine-d8**.

Clozapine-d8 is a deuterated analog of Clozapine, an atypical antipsychotic medication pivotal in the management of treatment-resistant schizophrenia. This stable isotope-labeled version of Clozapine serves as an indispensable tool in clinical and research settings, primarily as an internal standard for quantitative analyses. Its use significantly enhances the accuracy and precision of therapeutic drug monitoring, pharmacokinetic studies, and metabolic research. This technical guide provides a comprehensive overview of **Clozapine-d8**, focusing on its chemical structure, synthesis, and detailed experimental protocols for its application.

Chemical Identity and Structure

Clozapine-d8 is structurally identical to Clozapine, with the exception of eight hydrogen atoms on the piperazine ring being replaced by deuterium atoms. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the non-deuterated parent compound in mass spectrometry-based assays.

The precise chemical name for **Clozapine-d8** is 8-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)-5H-dibenzo[b,e][1,2]diazepine.

Table 1: Chemical and Physical Properties of **Clozapine-d8**

Property	Value
CAS Number	1185053-50-2
Molecular Formula	C ₁₈ H ₁₁ D ₈ ClN ₄
Molecular Weight	Approximately 334.87 g/mol
Purity	≥98%
Isotopic Enrichment	Information typically provided by supplier
Appearance	Typically a solid

The chemical structure of **Clozapine-d8**, illustrating the positions of the deuterium atoms on the piperazine moiety, is depicted in the following diagram.

Caption: Chemical structure of **Clozapine-d8**.

Synthesis of Clozapine-d8

While detailed, proprietary synthesis methods for **Clozapine-d8** are not always publicly available, the general synthetic routes for Clozapine and its analogs are well-documented. The synthesis of **Clozapine-d8** would involve the use of a deuterated piperazine precursor. A common method for the synthesis of Clozapine involves the reaction of a tricyclic lactam, 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one, with a substituted piperazine.

For the synthesis of **Clozapine-d8**, a deuterated N-methylpiperazine, specifically N-methylpiperazine-d8, would be utilized in the condensation reaction with the tricyclic lactam. The deuterated piperazine can be prepared through various methods, including the reduction of a suitable precursor with a deuterium source. The final steps would involve purification of the deuterated product to ensure high chemical and isotopic purity.

Applications in Quantitative Analysis

The primary application of **Clozapine-d8** is as an internal standard in the quantification of Clozapine in biological matrices, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-extraction of the analyte (Clozapine) and the

internal standard (**Clozapine-d8**) accounts for any variability in sample preparation and instrument response, leading to highly accurate and precise measurements.

Table 2: Mass Spectrometry Parameters for Clozapine and Deuterated Analogs

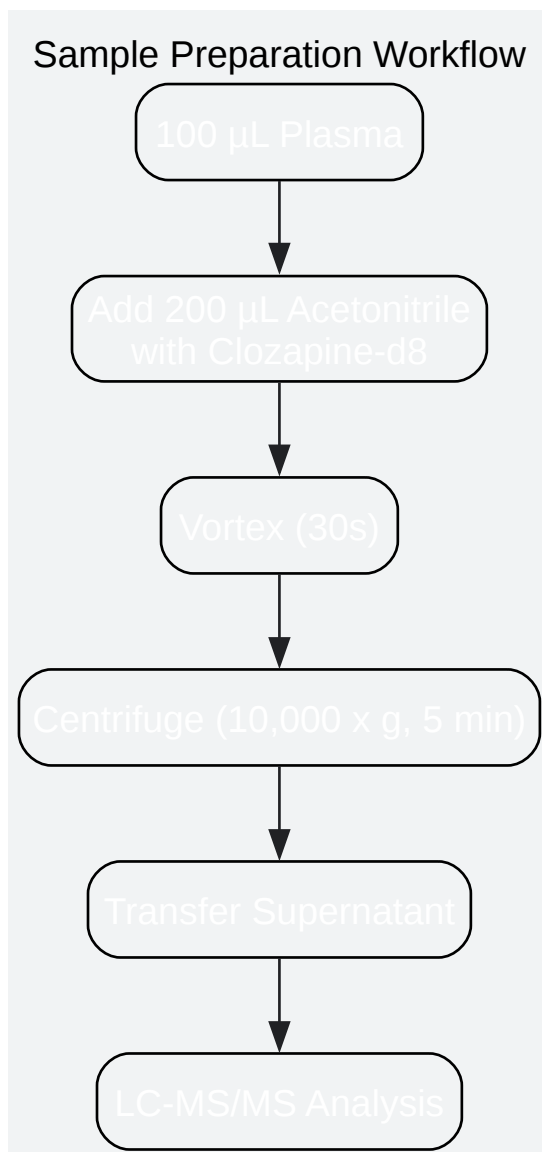
Analyte	Precursor Ion (m/z)	Product Ion(s) (m/z)
Clozapine	327.1	270.1, 192.1
Clozapine-d4	331.1	272.1, 192.2
Clozapine-d8	~335.2	Typically a fragment retaining the deuterated piperazine ring or a common fragment with the non-deuterated form is chosen.

Experimental Protocol: Quantification of Clozapine in Human Plasma using LC-MS/MS

This section outlines a typical experimental protocol for the analysis of Clozapine in human plasma using **Clozapine-d8** as an internal standard.

Sample Preparation (Protein Precipitation)

- To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing **Clozapine-d8** at a known concentration (e.g., 100 ng/mL).
- Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a well of a 96-well plate for LC-MS/MS analysis.



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Caption: Sample preparation workflow.

Liquid Chromatography Conditions

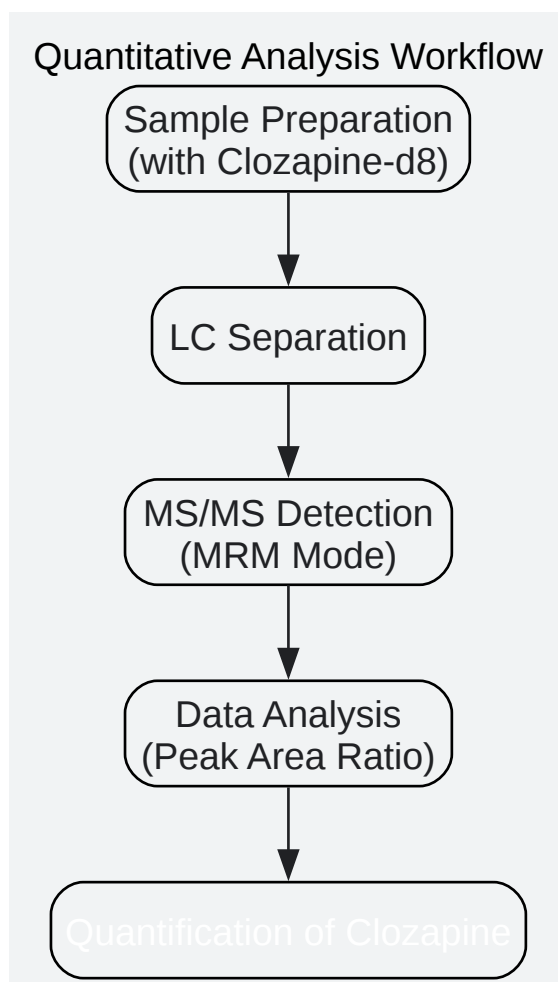
- Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5-10 µL.

Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions: As specified in Table 2.
- Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows (nebulizer and drying gases).
- Collision Energy: Optimized for each MRM transition to achieve maximum signal intensity for the product ions.

The use of a deuterated internal standard like **Clozapine-d8** is crucial for mitigating matrix effects, which are a common source of inaccuracy in the analysis of complex biological samples. The workflow for a typical quantitative analysis is illustrated below.



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Caption: Quantitative analysis workflow.

Conclusion

Clozapine-d8 is an essential tool for researchers and clinicians involved in the study and therapeutic monitoring of Clozapine. Its well-defined chemical structure and predictable behavior in analytical systems make it an ideal internal standard. The detailed methodologies provided in this guide offer a solid foundation for the development and implementation of robust and reliable quantitative assays for Clozapine in various biological matrices. The continued use of deuterated standards like **Clozapine-d8** will undoubtedly contribute to the safer and more effective use of this important antipsychotic medication.

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References

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